molecular formula C8H9N B2595682 5-Methyl-2-vinylpyridine CAS No. 3883-39-4

5-Methyl-2-vinylpyridine

Cat. No.: B2595682
CAS No.: 3883-39-4
M. Wt: 119.167
InChI Key: LCFYCLRCIJDYQD-UHFFFAOYSA-N
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Description

5-Methyl-2-vinylpyridine is an organic compound with the molecular formula C8H9N. It is a derivative of pyridine, characterized by a vinyl group at the 2-position and a methyl group at the 5-position. This compound is a clear to faintly opalescent liquid and is used in various industrial applications, including as a monomer for resins, an oil additive, and a dye acceptor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-vinylpyridine typically involves the reduction of methyl 6-methylnicotinate to 2-methyl-5-pyridyl formaldehyde, followed by the preparation of a phosphorus ylide reagent. The final step involves the reaction of 2-methyl-5-pyridyl formaldehyde with the phosphorus ylide reagent to produce this compound .

Industrial Production Methods: Industrial production of this compound can be achieved through the condensation of 2-methylpyridine with formaldehyde, followed by dehydration of the intermediate alcohol. This reaction is carried out at temperatures between 150-200°C in an autoclave. The conversion is kept relatively low to manage the reaction effectively .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-vinylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Methyl-2-vinylpyridine involves its ability to undergo polymerization and neutralization reactions. In biological systems, it has been shown to act as an immunomodulator, enhancing the efficacy of cytostatic drugs by promoting increases in survival time in animal models . The molecular targets and pathways involved in these effects are still under investigation.

Comparison with Similar Compounds

Uniqueness: 5-Methyl-2-vinylpyridine is unique due to the presence of both a vinyl group and a methyl group, which influence its reactivity and applications. Its ability to act as an immunomodulator in combination with cytostatic drugs sets it apart from other vinylpyridine derivatives .

Properties

IUPAC Name

2-ethenyl-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N/c1-3-8-5-4-7(2)6-9-8/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFYCLRCIJDYQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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